molecular formula C16H21N3O3S2 B11685306 4-(dipropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide

4-(dipropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B11685306
M. Wt: 367.5 g/mol
InChI Key: KUNWYKJDOYRUAS-UHFFFAOYSA-N
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Description

4-(dipropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzamide core substituted with a dipropylsulfamoyl group and a thiazole ring, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dipropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Introduction of the Benzamide Core: The benzamide core is introduced by reacting the thiazole derivative with a benzoyl chloride or benzoyl bromide in the presence of a base such as triethylamine.

    Attachment of the Dipropylsulfamoyl Group: The final step involves the sulfonation of the benzamide derivative with dipropylsulfamoyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(dipropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the sulfonamide group.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions with halogens, nitro groups, or alkyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogens (chlorine, bromine), nitric acid, alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Halogenated, nitrated, or alkylated benzamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(dipropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-(dipropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C16H21N3O3S2

Molecular Weight

367.5 g/mol

IUPAC Name

4-(dipropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C16H21N3O3S2/c1-3-10-19(11-4-2)24(21,22)14-7-5-13(6-8-14)15(20)18-16-17-9-12-23-16/h5-9,12H,3-4,10-11H2,1-2H3,(H,17,18,20)

InChI Key

KUNWYKJDOYRUAS-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2

Origin of Product

United States

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